N-(1,3,4-Thiadiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,4-Thiadiazol-2-yl)propionamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a thiadiazole ring attached to a propionamide group, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Thiadiazol-2-yl)propionamide typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with propionyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(1,3,4-Thiadiazol-2-yl)propionamide has numerous scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition disrupts the normal function of the enzyme, leading to various biological effects. Additionally, the compound can interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic scaffold with similar biological activities.
2-Amino-1,3,4-thiadiazole: A precursor in the synthesis of N-(1,3,4-Thiadiazol-2-yl)propionamide.
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.
Uniqueness
This compound stands out due to its specific propionamide group, which can enhance its biological activity and selectivity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H7N3OS |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-4(9)7-5-8-6-3-10-5/h3H,2H2,1H3,(H,7,8,9) |
InChI Key |
XOSVUCVKZAHVNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.